2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide
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Description
2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C28H24ClFN4O2 and its molecular weight is 502.97. The purity is usually 95%.
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Mechanism of Action
The specific mechanism of action would depend on the particular targets of the compound in the body. These could be enzymes, receptors, ion channels, or other proteins. The compound might inhibit or activate these targets, leading to changes in cellular functions and biochemical pathways .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and thus its effectiveness. Factors such as the compound’s solubility, stability, and permeability, as well as the patient’s physiological conditions, could affect its pharmacokinetics .
The compound’s action could result in various molecular and cellular effects, depending on its targets and mode of action. These could include changes in gene expression, protein function, cell signaling, and more .
Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClFN4O2/c29-23-11-5-4-10-20(23)16-33-18-32-26-22-15-21(30)12-13-24(22)34(27(26)28(33)36)17-25(35)31-14-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-13,15,18H,6,9,14,16-17H2,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACKUMOOYNXDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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